molecular formula C12H21BO3Si B1287096 (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid CAS No. 929277-63-4

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid

Cat. No.: B1287096
CAS No.: 929277-63-4
M. Wt: 252.19 g/mol
InChI Key: VPEQFGRLHBVFKH-UHFFFAOYSA-N
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Description

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative with the molecular formula C12H21BO3Si. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound is characterized by the presence of a boronic acid group and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and reactivity in various chemical processes .

Scientific Research Applications

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.

    Medicine: Utilized in the development of pharmaceuticals, including potential drug candidates for various diseases.

    Industry: Applied in the production of advanced materials and polymers.

Safety and Hazards

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it should be handled with care, and appropriate safety measures should be taken while handling and storing this compound .

Mechanism of Action

Target of Action

The primary target of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by the formation of a new carbon-carbon bond . The tert-butyldimethylsilyloxy group in the compound enhances the stability and reactivity of the boronic acid, making it an effective reagent in these reactions .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID, is a key biochemical pathway in organic synthesis . This reaction enables the formation of complex organic structures from simpler building blocks, expanding the diversity and complexity of organic compounds that can be synthesized .

Pharmacokinetics

Its properties such as stability, reactivity, and solubility can impact its effectiveness in chemical reactions .

Result of Action

The use of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID in Suzuki-Miyaura cross-coupling reactions results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to synthesize using other methods .

Action Environment

The action of 2-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID is influenced by various environmental factors. For instance, the compound is stable under an inert atmosphere and at low temperatures . Additionally, the reaction conditions, such as the presence of a suitable catalyst and the pH of the reaction medium, can significantly impact the efficacy of the compound in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid typically involves the protection of phenol with a TBDMS group followed by the introduction of the boronic acid functionality. One common method includes the reaction of 2-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biphenyl derivatives or other coupled products.

    Oxidation: Phenols or quinones.

    Substitution: Free phenol derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
  • Phenylboronic acid

Uniqueness

(2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is unique due to the presence of the TBDMS protecting group, which enhances its stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .

Properties

IUPAC Name

[2-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-9-7-6-8-10(11)13(14)15/h6-9,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQFGRLHBVFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591026
Record name (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929277-63-4
Record name (2-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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